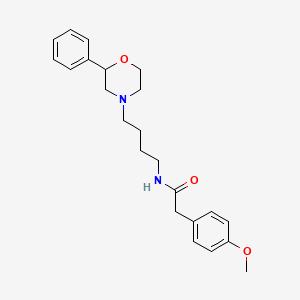
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide, also known as MPBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPBA belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs) and has been shown to exhibit antidepressant and anxiolytic effects.
Wirkmechanismus
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide is not fully understood, but it is believed to act by inhibiting the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other physiological processes. By increasing the availability of serotonin in the brain, 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide is thought to enhance serotonin signaling and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has been shown to exhibit several biochemical and physiological effects in animal models, including increased levels of serotonin and dopamine in the brain, reduced levels of cortisol (a stress hormone), and enhanced neurogenesis (the growth of new neurons). 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has also been shown to improve cognitive function and memory retention in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has several advantages for use in lab experiments, including its high potency, selectivity, and specificity for serotonin reuptake inhibition. However, 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide also has several limitations, including its poor solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in human clinical trials. Additionally, there is a need for more studies on the safety and efficacy of 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide, as well as its potential interactions with other drugs and medications. Overall, 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide represents a promising avenue for the development of novel antidepressant and anxiolytic drugs, and further research is needed to fully understand its potential therapeutic benefits.
Synthesemethoden
The synthesis of 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide involves several steps, starting with the reaction between 4-methoxyphenylacetic acid and 4-(2-phenylmorpholino)butylamine to form the intermediate product, 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide. The intermediate product is then subjected to further purification to obtain the final product, 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide. The synthesis method of 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has been thoroughly studied, and several modifications have been proposed to enhance the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. It has been shown to exhibit antidepressant and anxiolytic effects in animal models and has been suggested as a potential alternative to traditional antidepressants. 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has also been investigated for its potential neuroprotective effects and has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-27-21-11-9-19(10-12-21)17-23(26)24-13-5-6-14-25-15-16-28-22(18-25)20-7-3-2-4-8-20/h2-4,7-12,22H,5-6,13-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQKIFDAXPTOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

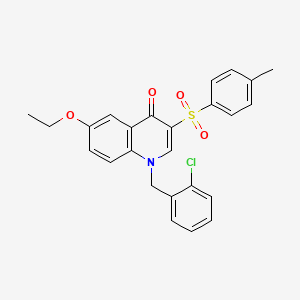
![7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-(4-methoxyphenyl)chromen-2-one](/img/structure/B2910815.png)

![Methyl 6-acetyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2910818.png)
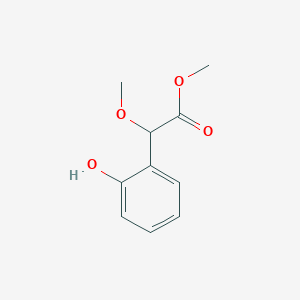
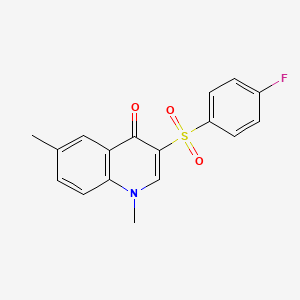
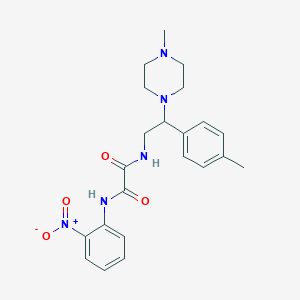
![N-(5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2910825.png)


![N-(1-cyanocyclopentyl)-2-[4-[furan-2-ylmethyl(methyl)sulfamoyl]-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B2910829.png)
![2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2910832.png)

![N-(4-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2910834.png)